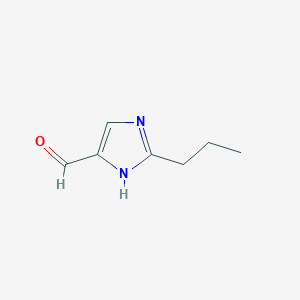

2-Propyl-5-formylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(5-10)9-7/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJUHCRCATVRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454532 | |

| Record name | 2-PROPYL-5-FORMYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-48-4 | |

| Record name | 2-PROPYL-5-FORMYLIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 2 Propyl 5 Formylimidazole

Reactions Involving the Formyl Group at Position 5

The aldehyde functionality at position 5 is a key site for numerous transformations, including oxidation, reduction, and condensation reactions. These reactions provide pathways to introduce new functional groups and extend the molecular framework.

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group of 2-Propyl-5-formylimidazole can be readily oxidized to a carboxylic acid, a transformation that is a common and predictable reaction for aldehydes. This conversion is significant for creating derivatives with altered polarity and functionality, which are valuable in medicinal chemistry and materials science. While direct oxidation studies on this compound are not extensively detailed in the available literature, the stability of the 2-propylimidazole (B1360336) core under oxidative conditions is well-documented. For instance, related compounds such as 2-alkyl-substituted benzimidazoles have been successfully oxidized to 2-alkylimidazole-4,5-dicarboxylic acids using hydrogen peroxide in concentrated sulfuric acid. sci-hub.se Similarly, 2-n-propyl-4,5-hydroxymethyl-imidazole can be oxidized to 2-n-propyl-imidazoles-4,5-dicarboxylic acid using 65% nitric acid at elevated temperatures (90-100 °C), achieving a yield of 78%. google.comgoogle.com These examples demonstrate the robustness of the 2-propylimidazole moiety to strong oxidizing agents, suggesting that similar conditions could be effectively applied to oxidize the formyl group at the C5 position to the corresponding carboxylic acid, 2-propyl-1H-imidazole-5-carboxylic acid.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 2-n-propyl-4,5-hydroxymethyl-imidazole | 65% Nitric Acid | 2-n-propyl-imidazoles-4,5-dicarboxylic acid | 78% | google.comgoogle.com |

| 2-propyl-1Н-benzimidazole | 33% Hydrogen Peroxide in conc. H2SO4 | 2-propylimidazole-4,5-dicarboxylic acid | - | sci-hub.se |

Reductive Conversions to Hydroxymethyl and Methyl Groups

The formyl group is susceptible to reduction to a primary alcohol (hydroxymethyl group) or complete reduction to a methyl group. These transformations are typically achieved using metal hydride reagents. The choice of reducing agent dictates the final product.

For the conversion to the corresponding alcohol, 2-propyl-5-hydroxymethylimidazole, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective. quora.comlumenlearning.comyoutube.comyoutube.com NaBH₄ is a selective reagent that readily reduces aldehydes and ketones without affecting other functional groups like esters or amides that might be present in more complex derivatives. quora.comyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used to reduce the aldehyde to the alcohol. quora.comlumenlearning.comyoutube.comchemistrysteps.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water and other protic solvents. chemistrysteps.com While LiAlH₄ is capable of reducing the formyl group, it can also reduce other functional groups, such as esters and carboxylic acids, to alcohols. chemistrysteps.com

Complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these reactions often require harsh conditions that may not be compatible with the imidazole (B134444) ring.

| Transformation | Reagent | Product | Solvent |

| Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH₄) | 2-Propyl-5-hydroxymethylimidazole | Methanol, Ethanol |

| Aldehyde to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 2-Propyl-5-hydroxymethylimidazole | Diethyl ether, THF |

Condensation Reactions and Imine/Schiff Base Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. gsconlinepress.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. gsconlinepress.com

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the imidazole core. A study has reported the synthesis of a novel Schiff base from a derivative of 2-butyl-4-chloro-5-formylimidazole (B193128) and 2,4-dinitrophenylhydrazine (B122626) in an alcoholic solvent with an acid catalyst. nih.gov This demonstrates the feasibility of such condensation reactions on the 5-formylimidazole scaffold. The resulting imine products can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.

| Reactant A | Reactant B | Product Type | Catalyst |

| This compound | Primary Amine (R-NH₂) | Imine/Schiff Base | Acid |

| 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl) methyl] benzoate | 2,4-dinitrophenylhydrazine | Hydrazone (a type of Schiff base) | Acid |

Derivatization to Oximes and Hydrazones

Similar to the formation of Schiff bases, the formyl group can react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are valuable for both the characterization of the aldehyde and for the synthesis of new compounds with potential biological activity.

The reaction with hydroxylamine (NH₂OH) results in the formation of this compound oxime. This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to neutralize the liberated HCl. researchgate.net

Hydrazones are formed through the condensation of the aldehyde with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). organic-chemistry.org As mentioned previously, a derivative of 2-butyl-4-chloro-5-formylimidazole has been successfully reacted with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone. nih.gov These derivatives are often crystalline solids with sharp melting points, making them useful for identification purposes. Furthermore, hydrazones are important intermediates in organic synthesis and are found in various biologically active molecules.

| Reagent | Product |

| Hydroxylamine (NH₂OH) | This compound oxime |

| Hydrazine (H₂NNH₂) or its derivatives | This compound hydrazone |

Reactions Involving the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that can undergo reactions characteristic of aromatic systems, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the substituents on the ring.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is considered an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. imperial.ac.uk Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, as these are the most electron-rich carbons. imperial.ac.uk In this compound, the C4 position is the most likely site for electrophilic attack. The 2-propyl group is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the 5-formyl group is an electron-withdrawing group, which deactivates the ring. The combined effect of these groups would direct incoming electrophiles primarily to the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration could potentially be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position. masterorganicchemistry.com Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid could introduce a halogen atom at the same position. However, the specific conditions required for these reactions on the this compound substrate would need to be determined experimentally, as the imidazole ring can be sensitive to strongly acidic or oxidative conditions.

| Reaction Type | Typical Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | 2-Propyl-4-nitro-5-formylimidazole |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-2-propyl-5-formylimidazole |

| Chlorination | Cl₂ / AlCl₃ | 4-Chloro-2-propyl-5-formylimidazole |

Nucleophilic Substitution Reactions on Substituted Formylimidazoles

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly those on electron-deficient aromatic rings. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.com

For a nucleophilic substitution to occur on a formylimidazole, two conditions are necessary: the presence of a strong electron-withdrawing group to activate the ring and a good leaving group. youtube.com The formyl group (-CHO) at the C5 position acts as an effective electron-withdrawing substituent, making the imidazole ring electron-poor and thus more susceptible to attack by nucleophiles. chemistrysteps.com

A relevant example is the reactivity of 2-butyl-4-chloro-5-formylimidazole, a close structural analog. chemicalbook.com In this molecule, the chloro group serves as the leaving group. The presence of both the activating formyl group and the chlorine atom facilitates nucleophilic substitution at the C4 position. Various strong nucleophiles, such as hydroxides, alkoxides, and amines, can displace the chloride ion. chemistrysteps.com

Table 1: Examples of Nucleophilic Substitution Reactions on a Substituted Formylimidazole

| Reactant | Nucleophile | Product |

| 2-Butyl-4-chloro-5-formylimidazole | Sodium Methoxide (NaOCH₃) | 2-Butyl-4-methoxy-5-formylimidazole |

| 2-Butyl-4-chloro-5-formylimidazole | Ammonia (B1221849) (NH₃) | 2-Butyl-4-amino-5-formylimidazole |

| 2-Butyl-4-chloro-5-formylimidazole | Sodium Hydroxide (B78521) (NaOH) | 2-Butyl-4-hydroxy-5-formylimidazole |

N-Alkylation and N-Acylation Reactions at the Imidazole Nitrogen

The imidazole ring contains a nitrogen atom with a lone pair of electrons that is readily available for reaction with electrophiles. This makes N-alkylation and N-acylation common and important transformations for imidazole derivatives. These reactions introduce substituents onto one of the ring's nitrogen atoms.

N-alkylation is typically achieved by reacting the imidazole with an alkyl halide (e.g., iodoethane, benzyl (B1604629) bromide) in the presence of a base. mdpi.com Phase-transfer catalysis is an effective technique for this transformation, enhancing reaction rates and yields. researchgate.net For an unsymmetrical imidazole like this compound, alkylation can potentially occur at either the N-1 or N-3 position, leading to the formation of two regioisomers. The distribution of these products can be influenced by reaction conditions and the steric and electronic properties of the substituents.

N-acylation proceeds in a similar manner, using acylating agents such as acyl chlorides or anhydrides to introduce an acyl group onto the imidazole nitrogen.

Table 2: N-Alkylation and N-Acylation Reactions of this compound

| Electrophilic Reagent | Reagent Type | Product(s) |

| Ethyl Iodide | Alkylating Agent | 1-Ethyl-2-propyl-5-formylimidazole and 1-Ethyl-2-propyl-4-formylimidazole |

| Benzyl Bromide | Alkylating Agent | 1-Benzyl-2-propyl-5-formylimidazole and 1-Benzyl-2-propyl-4-formylimidazole |

| Acetyl Chloride | Acylating Agent | 1-Acetyl-2-propyl-5-formylimidazole |

| Benzoyl Chloride | Acylating Agent | 1-Benzoyl-2-propyl-5-formylimidazole |

Aza-Michael Addition Reactions with Imidazole Nitrogen

The aza-Michael addition is a powerful method for forming carbon-nitrogen bonds. benthamopenarchives.com It involves the conjugate addition of a nitrogen nucleophile, such as the imidazole ring, to an α,β-unsaturated carbonyl or cyano compound (a Michael acceptor). benthamopenarchives.comthieme-connect.com This reaction is highly atom-efficient and is a fundamental strategy for producing N-substituted imidazole derivatives. thieme-connect.comchemrxiv.org

The nucleophilicity of imidazoles makes them suitable donors in aza-Michael reactions, though they are generally less reactive than aliphatic amines. chemrxiv.orgd-nb.info The reaction can be promoted by a variety of catalysts, including acids, bases, enzymes, ionic liquids, and transition metals. benthamopenarchives.comthieme-connect.com In some cases, the reaction can proceed efficiently under solvent- and catalyst-free conditions, particularly at elevated temperatures. chemrxiv.orgd-nb.info

Table 3: Aza-Michael Addition of this compound to Various Michael Acceptors

| Michael Acceptor | Catalyst | Product Class |

| Methyl Acrylate | N-Methylimidazole | β-Amino Ester Derivative |

| Acrylonitrile | Silica Sulfuric Acid | β-Amino Nitrile Derivative |

| Cyclohexenone | Vanadyl(IV) Acetate | β-Amino Ketone Derivative |

| Methyl Vinyl Ketone | Solvent-free (80°C) | β-Amino Ketone Derivative |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product that incorporates most or all of the atoms of the reactants. nih.gov These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govorientjchem.org

The formyl group of this compound allows it to serve as the aldehyde component in a wide range of MCRs. By participating in these reactions, the 2-propylimidazole scaffold can be incorporated into more complex heterocyclic and carbocyclic structures. rsc.org

For instance, the van Leusen three-component reaction is a versatile method for synthesizing substituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TOSMIC). nih.gov Similarly, this compound could be employed in other well-known MCRs, such as the Ugi or Biginelli reactions, to produce diverse molecular scaffolds. nih.gov Imidazole itself can also act as an organocatalyst in certain MCRs. rsc.org

Table 4: Potential Multi-Component Reactions Involving this compound as the Aldehyde Component

| Named Reaction | Other Components | Resulting Product Scaffold |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-Ketoester, Ammonia | Dihydropyridine |

| van Leusen Imidazole Synthesis | Primary Amine, Tosylmethyl isocyanide (TOSMIC) | 1,4,5-Trisubstituted Imidazole |

Computational and Theoretical Studies on 2 Propyl 5 Formylimidazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Propyl-5-formylimidazole. These calculations can provide insights into the electron distribution, orbital energies, and various reactivity descriptors.

Methods: Density Functional Theory (DFT) is a popular and effective method for studying the electronic structure of organic molecules. Functionals such as B3LYP, M06-2X, or ωB97X-D would be suitable choices, paired with basis sets like 6-31G(d,p) or larger, such as 6-311+G(d,p), to achieve a balance between computational cost and accuracy.

Key Parameters and Insights:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can reveal the centers of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the formyl group are expected to be regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Hypothetical Data Table for Electronic Properties of this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For this compound, reactions of interest could include the oxidation or reduction of the formyl group, or electrophilic substitution on the imidazole ring.

Methodology: To investigate a reaction pathway, the potential energy surface (PES) is explored to locate stationary points, which correspond to reactants, products, intermediates, and transition states. Transition state (TS) structures are located using optimization algorithms and are characterized by having exactly one imaginary frequency in a vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS connects the desired reactants and products.

Example Application: Consider the reduction of the formyl group to an alcohol. A theoretical study would involve:

Optimizing the geometries of the reactant (this compound) and a reducing agent (e.g., a hydride source).

Locating the transition state for the hydride transfer to the carbonyl carbon.

Calculating the activation energy (the energy difference between the transition state and the reactants).

Optimizing the geometry of the resulting alcohol product.

Conformational Analysis and Molecular Dynamics Simulations

The propyl group attached to the imidazole ring introduces conformational flexibility. Understanding the preferred conformations is important as they can influence the molecule's reactivity and physical properties.

Conformational Analysis: A systematic conformational search can be performed by rotating the single bonds of the propyl group. The energy of each conformer is calculated to identify the lowest energy (most stable) structures. This can be achieved through relaxed potential energy surface scans.

Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, one can observe conformational changes, intramolecular interactions, and the molecule's interaction with a solvent. MD simulations can reveal the most populated conformational states and the timescales of transitions between them.

Structure-Property Relationship Studies in a Chemical Context

Structure-property relationship studies aim to correlate the structural features of a molecule with its chemical properties. For a series of derivatives of this compound, computational methods can be used to predict how changes in the molecular structure affect properties like reactivity, acidity/basicity, and electronic properties.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property. For instance, one could investigate how substituting the propyl group with other alkyl groups or introducing substituents on the imidazole ring affects the pKa of the molecule.

Conceptual DFT Descriptors: Descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to rationalize and predict the reactivity of a series of related compounds.

Hypothetical QSPR Data for Imidazole Derivatives

| Derivative | LogP (Descriptor) | pKa (Property) |

|---|---|---|

| 2-Methyl-5-formylimidazole | 0.5 | 5.8 |

| 2-Ethyl-5-formylimidazole | 1.0 | 5.9 |

| This compound | 1.5 | 6.0 |

This table illustrates a hypothetical linear relationship where increasing the length of the alkyl chain (and thus the lipophilicity, represented by LogP) leads to a slight increase in the pKa.

Due to a lack of specific research data for the chemical compound "this compound" in the provided search results, a detailed and scientifically accurate article focusing solely on the advanced analytical techniques for this specific molecule cannot be generated at this time. The available information primarily pertains to related but distinct compounds such as "2-Butyl-4-chloro-5-formylimidazole," and using this data would violate the strict requirement to focus exclusively on "this compound."

To fulfill the request accurately, specific studies detailing the spectroscopic, chromatographic, crystallographic, and electrochemical analysis of this compound are necessary. Without access to such dedicated research, generating the thorough and informative content required for each section of the outline is not possible.

Future Perspectives and Emerging Research Directions for 2 Propyl 5 Formylimidazole

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Propyl-5-formylimidazole will undoubtedly be shaped by the principles of green chemistry. Researchers are increasingly focusing on developing synthetic pathways that are not only efficient but also environmentally benign. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions like microwave and ultrasound irradiation.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of substituted imidazoles, research is moving towards the use of solid-supported catalysts and metal-organic frameworks that offer high efficiency and easy recyclability. For instance, the use of Brønsted acidic ionic liquids and silica-supported fluoroboric acid (HBF₄–SiO₂) has shown promise in the synthesis of substituted imidazoles, offering high yields and the potential for catalyst reuse over multiple cycles researchgate.netrsc.org.

One-Pot Reactions: Multi-component reactions (MCRs) are gaining traction as a sustainable synthetic strategy. These reactions, where multiple reactants are combined in a single step to form a complex product, reduce waste and save time and resources. The development of new MCRs for the synthesis of this compound could significantly streamline its production rsc.orgorganic-chemistry.org.

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources for chemical reactions can lead to shorter reaction times, higher yields, and reduced energy consumption. These techniques are being increasingly applied to the synthesis of heterocyclic compounds, including imidazoles bohrium.com.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Imidazole (B134444) Synthesis

| Feature | Conventional Methods | Sustainable Methods |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs) | Utilization of water, ionic liquids, or solvent-free conditions researchgate.netmdpi.com |

| Catalysts | Homogeneous catalysts that are difficult to recover | Heterogeneous catalysts, biocatalysts, and recyclable catalysts rsc.org |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, mechanochemistry bohrium.com |

| Reaction Steps | Often multi-step syntheses with intermediate purification | One-pot, multi-component reactions to increase efficiency organic-chemistry.org |

| Atom Economy | Can be low due to the use of protecting groups and stoichiometric reagents | High atom economy through catalytic cycles and MCRs |

Exploration of Undiscovered Reactivity Patterns and Selective Functionalization Strategies

A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. The interplay between the propyl group at the C2 position and the formyl group at the C5 position offers a rich landscape for chemical transformations.

Future research will likely focus on:

Selective Functionalization: Developing methods for the selective functionalization of the imidazole ring is a key challenge. This includes the regioselective introduction of new functional groups at the N1, C4, and C5 positions. Techniques like directed metalation and sulfoxide/magnesium exchange have shown promise for the full functionalization of the imidazole scaffold and could be adapted for this compound nih.gov.

Domino and Cascade Reactions: Designing novel domino and cascade reactions that utilize the inherent reactivity of the formyl group and the imidazole core will be a significant area of research. These reactions can lead to the rapid construction of complex molecular architectures from simple starting materials.

Photocatalysis and Electrochemistry: The use of visible-light photocatalysis and electrochemical methods can open up new avenues for the functionalization of this compound. These techniques often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Diversification of Applications in Emerging Areas of Organic and Materials Chemistry

While substituted imidazoles have established applications in medicinal chemistry, the unique structural features of this compound could be leveraged in other emerging fields.

Potential new applications include:

Materials Science: The imidazole moiety is a versatile building block for the synthesis of functional materials. This compound could serve as a precursor for the synthesis of novel polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The formyl group provides a convenient handle for polymerization and post-synthetic modification.

Supramolecular Chemistry: The ability of the imidazole ring to participate in hydrogen bonding and metal coordination makes it an attractive component for the design of supramolecular assemblies. This compound could be used to construct complex architectures with potential applications in sensing, catalysis, and drug delivery.

Chemical Biology: The imidazole ring is a key component of many biological molecules, including the amino acid histidine. This compound and its derivatives could be used as chemical probes to study biological processes or as building blocks for the synthesis of bioactive molecules.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The integration of high-throughput experimentation (HTE) and automation is revolutionizing the field of chemical synthesis. These technologies allow for the rapid screening of reaction conditions and the automated synthesis of compound libraries, significantly accelerating the pace of research.

For this compound, this means:

Rapid Optimization of Synthetic Routes: Automated platforms can be used to quickly identify the optimal conditions for the synthesis of this compound, including the best catalyst, solvent, and temperature acs.orgscite.ai.

Library Synthesis for Drug Discovery: Automated synthesis can be employed to generate large libraries of this compound derivatives with diverse substituents. These libraries can then be screened for biological activity, accelerating the drug discovery process nih.govnih.govnih.gov.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and control over reaction parameters. The development of continuous flow methods for the synthesis and functionalization of this compound could enable its large-scale production nih.govnih.gov.

Synergistic Approaches Combining Synthetic and Computational Research

The synergy between synthetic chemistry and computational modeling is becoming increasingly important for the rational design of molecules and reactions.

In the context of this compound, this synergy can be leveraged to:

Predict Reactivity and Selectivity: Computational methods, such as density functional theory (DFT), can be used to predict the reactivity of different sites on the this compound molecule and to understand the factors that control the selectivity of chemical reactions nih.gov. This can guide the design of new synthetic strategies.

Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis of this compound, reducing the need for extensive experimental screening.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of chemical reactions, which is essential for optimizing reaction conditions and developing new transformations acs.org.

In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and experimental testing mdpi.comnih.gov.

By embracing these future perspectives and emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of scientific disciplines.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Iterative Refinement : Adjust computational parameters (e.g., solvation models, basis sets) to better match experimental conditions. Validate with mutagenesis studies (if targeting proteins) or isotopic tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.